molecular formula C38H36Cl2N6O10S2 B14119339 Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl

Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl

Cat. No.: B14119339
M. Wt: 871.8 g/mol
InChI Key: CYLLZCQTBKRWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Rivaroxaban dimer impurity, chemically designated as 5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-2-thiophenecarboxamide, is a degradation byproduct formed during the synthesis or storage of the anticoagulant drug rivaroxaban . This impurity arises from intermolecular interactions between two rivaroxaban molecules, resulting in a dimeric structure with a molecular weight of 871.76 g/mol (C₃₈H₃₆Cl₂N₆O₁₀S₂) . Its detection and characterization are critical for ensuring drug safety, as uncontrolled levels may compromise therapeutic efficacy or introduce toxicity risks .

Properties

Molecular Formula

C38H36Cl2N6O10S2

Molecular Weight

871.8 g/mol

IUPAC Name

5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)

InChI Key

CYLLZCQTBKRWBP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl

Origin of Product

United States

Preparation Methods

CDI-Mediated Condensation of Rivaroxaban Intermediates

The most widely reported method for synthesizing the Rivaroxaban dimer impurity involves the use of carbonyl diimidazole (CDI) as a coupling agent. In this approach, the amine intermediate (S)-4-{4-[(5-aminomethyl)-2-oxooxazolidin-3-yl]phenyl}morpholin-3-one reacts with activated carboxylic acid derivatives. For instance, a patent detailed the reaction of 50.0 g (0.084 mol) of Compound VIII with CDI (15.9 g, 0.098 mol) in N,N-dimethylformamide at 10–20°C, followed by the addition of triethylamine and Intermediate C (22.9 g, 0.070 mol). The mixture was heated to 30–35°C for 2–3 hours, yielding 29.6 g (48.6%) of the dimer impurity after recrystallization with glacial acetic acid.

A complementary study demonstrated that CDI facilitates the formation of urea linkages between two Rivaroxaban molecules, particularly under elevated temperatures (90°C) in dimethyl sulfoxide (DMSO). This side reaction is prevalent during the deprotection of hydrazine intermediates, where excess CDI promotes dimerization.

Acid-Catalyzed Morpholine Ring Opening and Recondensation

An alternative pathway involves the acid-catalyzed hydrolysis of Rivaroxaban’s morpholine ring, followed by recondensation with 5-chlorothiophene-2-carboxylic acid. Treatment of Rivaroxaban with hydrochloric acid in acetic acid at reflux conditions generates a carboxylic acid intermediate, which subsequently reacts with CDI-activated 5-chlorothiophene-2-carboxylic acid. The resulting intermediate undergoes a second CDI-mediated coupling with the amine precursor to yield the dimer impurity (Fig. 1). This method achieved a purity of 99.9% after silica gel chromatography.

Reaction Mechanisms and Key Intermediate Characterization

Role of Coupling Agents in Dimer Formation

CDI plays a dual role in Rivaroxaban synthesis: activating carboxyl groups for amide bond formation and inadvertently promoting dimerization via urea linkages. The mechanism involves the nucleophilic attack of the amine group on the CDI-activated carbonyl, leading to either the desired amide or the undesired urea byproduct (Fig. 2). The selectivity between these pathways depends on reaction stoichiometry, temperature, and solvent polarity.

Structural Elucidation of Intermediates

Critical intermediates in dimer synthesis include:

  • Compound IV : Synthesized via methylamine-mediated deprotection of Compound III in ethanol at 75–85°C, yielding an 85.8% isolated product after acidification and crystallization.
  • Intermediate C : 5-Chloro-N-methylthiophene-2-carboxamide, prepared by reacting 5-chlorothiophene-2-carboxylic acid with methylamine in the presence of CDI.

Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are pivotal for characterizing these intermediates, with the dimer impurity exhibiting a molecular ion peak at m/z 892.8 (M + Na).

Optimization of Synthetic Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts dimer yield and purity. Polar aprotic solvents like N,N-dimethylformamide and DMSO enhance CDI reactivity but increase side reactions. A comparative study revealed that using acetonitrile and methanol as anti-solvents during crystallization reduced impurity levels to <0.1% (Table 1).

Table 1: Solvent Systems for Crystallization

Solvent Combination Yield (%) Purity (%)
Acetonitrile/Methanol (3:1) 85.8 99.9
Ethyl Acetate/Water (2:1) 72.3 98.5
Glacial Acetic Acid 48.6 99.9

Stoichiometric Control

Excess CDI (>1.2 equivalents) increases dimer formation, whereas limiting CDI to 1.0 equivalent favors the desired amide product. Triethylamine, used as a base, must be carefully titrated to maintain a pH of 7–8, preventing premature precipitation.

Purification and Analytical Methods

Recrystallization Techniques

Recrystallization remains the most effective purification method. A patent described dissolving the crude dimer in glacial acetic acid (500 mL per 29.6 g) and cooling to 0–10°C to achieve 99.9% purity. Alternatively, acetonitrile/methanol mixtures (3:1 v/v) provided polymorphically pure material suitable for pharmaceutical reference standards.

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (1:1) eluent effectively isolates the dimer from Rivaroxaban and other process impurities. HPLC methods using C18 columns and 0.1% trifluoroacetic acid/acetonitrile gradients are recommended for analytical quantification.

Industrial-Scale Considerations

Hazard Mitigation

The use of methylamine solutions and hydrochloric acid necessitates stringent temperature control (<10°C during acidification) to prevent exothermic side reactions.

Cost-Effective Synthesis

Replacing expensive intermediates with nitroaniline-derived precursors reduced production costs by 40% while maintaining a 22% overall yield from the starting material.

Chemical Reactions Analysis

Types of Reactions: Rivaroxaban Pseudodimer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Rivaroxaban Pseudodimer has several scientific research applications, including:

    Chemistry: Used as a model compound for studying dimerization reactions and the behavior of oxazolidinone derivatives.

    Biology: Investigated for its potential effects on cellular pathways involving Factor Xa.

    Medicine: Explored as a potential anticoagulant with improved pharmacokinetic properties compared to Rivaroxaban.

    Industry: Utilized in the development of novel drug delivery systems and formulations.

Mechanism of Action

Rivaroxaban Pseudodimer exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Rivaroxaban but may offer enhanced stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Rivaroxaban Dimer Impurity and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Detection Method Regulatory Limit (ICH)
Rivaroxaban Dimer Impurity C₃₈H₃₆Cl₂N₆O₁₀S₂ 871.76 Dimer formed via linkage of two rivaroxaban units through an ethyleneoxy bridge RP-HPLC, LC-MS, NMR ≤0.15%
Rivaroxaban Impurity D C₂₉H₃₂N₆O₉ 608.60 Urea-bridged dimer with modified oxazolidinone and morpholinone moieties HPLC, NMR ≤0.10%
Rivaroxaban Impurity B C₁₆H₁₉N₃O₅ 333.34 Acetamide derivative lacking thiophene and chlorine substituents LC-MS, FT-IR ≤0.20%
Deschlororivaroxaban (Impurity E) C₁₉H₁₉N₃O₅S 401.44 Chlorine atom replaced with hydrogen at the thiophene ring HPLC, UV ≤0.10%
Rivaroxaban Phthalamide Dimer C₃₈H₃₆Cl₂N₆O₁₀S₂ 871.76 Dimer linked via phthalamide group instead of ethyleneoxy bridge NMR, LC-MS ≤0.15%

Key Findings :

Structural Complexity :

  • The dimer impurity and phthalamide dimer share identical molecular formulas but differ in linkage groups (ethyleneoxy vs. phthalamide), affecting solubility and degradation kinetics .
  • Impurity D’s urea bridge introduces polarity, making it more water-soluble than the parent dimer .

Detection Sensitivity :

  • The dimer impurity exhibits a detection limit (LOD) of 0.02% and quantitation limit (LOQ) of 0.05% using RP-HPLC, surpassing the ICH threshold of 0.15% . In contrast, Impurity B requires FT-IR for definitive identification due to its simpler structure .

Synthetic Pathways :

  • The dimer impurity forms under acidic stress conditions (e.g., acetic acid exposure), while Impurity D arises from urea byproducts during synthesis .

Research and Regulatory Considerations

  • Analytical Challenges : The dimer’s high molecular weight and structural symmetry complicate chromatographic separation, necessitating specialized columns like Zorbax XDB C₁₈ and Ghost-Guard-LC .
  • Pharmacopeial Standards: No official pharmacopeial monograph exists for rivaroxaban impurities, underscoring reliance on in-house validated methods .
  • Clinical Impact : While rivaroxaban itself shows efficacy in thromboembolic prevention (e.g., 26% lower stroke risk vs. warfarin ), impurities like the dimer remain pharmacologically inactive but require stringent control to avoid batch rejection .

Biological Activity

Rivaroxaban, a direct oral factor Xa inhibitor, is widely used for the prevention and treatment of thromboembolic disorders. Its biological activity has been extensively studied, particularly concerning its anticoagulant properties. However, the focus on its dimer impurity, specifically “5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl”, has garnered attention due to its potential implications in both efficacy and safety profiles.

Rivaroxaban dimer impurity has the following chemical characteristics:

  • Molecular Formula : C19H18ClN3O5S
  • Molecular Weight : 435.89 g/mol
  • Structure : The compound features a complex structure that includes a thiophene ring and oxazolidinone moieties, which are critical for its biological activity.

Rivaroxaban functions by inhibiting factor Xa, an essential component in the coagulation cascade. By blocking this enzyme, rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. The dimer impurity may exhibit similar or altered activity due to structural variations affecting binding affinity and selectivity.

Anticoagulant Effects

Several studies have demonstrated that rivaroxaban and its impurities can effectively inhibit thrombus formation in various animal models. For instance:

  • In rabbit models , rivaroxaban significantly reduced the accumulation of radiolabeled fibrinogen in thrombi, indicating effective antithrombotic action without significantly increasing bleeding time compared to untreated controls.
  • In vitro assays have shown that rivaroxaban directly inhibits factor Xa activity, leading to a dose-dependent prolongation of prothrombin time (PT) and activated partial thromboplastin time (aPTT) .

Biomarker Studies

Research has identified several biomarkers that may reflect the biological activity of rivaroxaban:

  • Coagulation Biomarkers : Studies reported reductions in D-dimer levels and thrombin-antithrombin complex concentrations following rivaroxaban treatment .
  • Inflammation Markers : Rivaroxaban may also influence inflammatory pathways by affecting biomarkers such as interleukin-6 and tumor necrosis factor-alpha, suggesting a broader impact on biological processes beyond coagulation .

Clinical Studies

A review of clinical studies highlighted the potential for rivaroxaban to impact various biological pathways:

  • Reduction in Coagulation Markers : Clinical trials indicated significant decreases in D-dimer levels among patients treated with rivaroxaban compared to controls.
  • Impact on Platelet Activation : Some studies suggested that rivaroxaban might modulate platelet activation markers like von Willebrand factor and P-selectin .

Preclinical Insights

Preclinical investigations have provided insights into the pharmacodynamics of rivaroxaban dimer impurity:

  • In animal models, rivaroxaban demonstrated consistent antithrombotic effects across different dosing regimens without significant adverse effects on hemostasis.

Q & A

Q. Table 1: LOQ/LOD Values for Rivaroxaban and Impurities

CompoundLOQ (µg/mL)LOD (µg/mL)
Rivaroxaban0.030.01
Impurity 10.040.012
Impurity 50.050.015
Data sourced from validation studies

What are the critical considerations for designing forced degradation studies to assess Rivaroxaban impurity stability?

Basic Research Question
Answer:
Forced degradation studies must simulate extreme conditions to identify degradation pathways and validate method specificity:

  • Stress Conditions :
    • Acid/Base Hydrolysis : 1 M HCl/NaOH at 80°C for 4 hours. Rivaroxaban degrades significantly in acidic conditions, forming hydrolytic impurities (e.g., cleavage of oxazolidinone rings) .
    • Oxidative Stress : 5% H₂O₂ at 40°C for 4 hours to evaluate oxidation-prone sites (e.g., thiophene or morpholine groups) .
    • Thermal/Light Exposure : 80°C for 12 hours (dry heat) and 1.2 million lux hours (photolysis) to assess thermal/photo-degradation .
  • Mass Balance : Ensure total impurities + parent drug ≥95% to confirm no unaccounted degradation products .
  • Analytical Monitoring : Use LC-MS/MS to correlate degradation products with structural changes (e.g., impurity A from oxazolidinone ring hydrolysis) .

How can researchers synthesize and characterize Rivaroxaban degradation impurities for reference standards?

Advanced Research Question
Answer:
Synthesis Protocol :

  • Impurity A : Hydrolyze Rivaroxaban under acidic conditions (1 M HCl, 80°C) to cleave the oxazolidinone ring .
  • Impurity B : Further hydrolyze Impurity A in basic conditions (1 M NaOH) to open the morpholine ring .
  • Impurity C : React Impurity A with nucleophiles (e.g., amines) to form substitution products .
    Characterization :
  • Structural Confirmation : Use ¹H-NMR, ¹³C-NMR, and HRMS to verify impurity structures. For example, Impurity C shows a new amine peak at δ 3.2 ppm in ¹H-NMR .
  • Purity Assessment : Achieve >99% purity via RP-HPLC (method per ICH Q2(R1)) .

What experimental designs optimize the dissolution of Rivaroxaban in lipid-based formulations?

Advanced Research Question
Answer:
Box-Behnken Design (BBD) :

  • Variables : Gelucire 48/16 (X₁: 10–30 mg), Compitrol HD5 (X₂: 10–50 mg), Labrasol (X₃: 1–3 mg) .
  • Response Optimization : Maximize dissolution at 5 minutes (target: >60%). The optimized formulation (X₁=20 mg, X₂=30 mg, X₃=2 mg) achieves 62.4% dissolution .
    Mechanistic Insights :
  • Gelucire enhances wettability, while Compitrol stabilizes the lipid matrix. Labrasol (>2 mg) reduces particle aggregation, improving surface area .

How do Rivaroxaban impurities impact Factor Xa inhibition activity?

Advanced Research Question
Answer:

  • Activity Assessment : Compare IC₅₀ values of impurities vs. Rivaroxaban using chromogenic assays (e.g., amidolytic activity of Factor Xa) .
  • Key Findings :
    • Rivaroxaban-10 (Impurity) : IC₅₀ = 66 nM, comparable to Rivaroxaban (IC₅₀ = 5 nM), suggesting retained but reduced activity .
    • Structural Correlations : Modifications in the oxazolidinone or morpholine rings (e.g., dimerization) reduce binding affinity to Factor Xa’s active site .

What methodologies resolve contradictions in impurity profiling data across different analytical platforms?

Advanced Research Question
Answer:

  • Cross-Validation : Compare RP-HPLC, LC-MS/MS, and HPTLC data to confirm impurity identities. For example, HPTLC densitometry (λ=250 nm) can corroborate HPLC retention times .
  • Case Study : Discrepancies in epichlorohydrin quantification (GC vs. HPLC) may arise from volatility (GC) vs. polarity (HPLC). Use headspace GC-MS for volatile impurities and HPLC-UV for polar non-volatiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.